2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates.
Wirkmechanismus
The mechanism of action of 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. The compound has been found to interact with various enzymes and receptors, leading to changes in cellular processes and signaling pathways.
Biochemical and Physiological Effects:
2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit cytotoxic activity against cancer cells, leading to cell death. Additionally, the compound has been found to exhibit neuroprotective activity, leading to the protection of neurons from damage. The compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile in lab experiments is its potential to exhibit biological activity. This makes it a useful tool for researchers exploring new drug candidates. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and side effects. This makes it important for researchers to exercise caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile. One direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its interaction with specific targets in the body. Finally, research is needed to explore the toxicity and side effects of this compound, which will be important for its safe use in clinical settings.
Synthesemethoden
The synthesis of 2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile involves the reaction of 4-(Hydroxymethyl)piperidine with indolizine-1-carbonitrile. This reaction is typically carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of the reaction can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile has been found to exhibit promising biological activity, making it a subject of interest for researchers exploring new drug candidates. This compound has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been found to exhibit neuroprotective activity, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-9-15-14(11-19-6-2-1-3-16(15)19)10-18-7-4-13(12-20)5-8-18/h1-3,6,11,13,20H,4-5,7-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDNZJVGSLWOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CN3C=CC=CC3=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]indolizine-1-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.